molecular formula C30H34O7S B12621349 3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, methyl ester, (3S)-

3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, methyl ester, (3S)-

Cat. No.: B12621349
M. Wt: 538.7 g/mol
InChI Key: UBOMIQKYZRJYQV-UHFFFAOYSA-N
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Description

3-Benzofuranacetic acid, 6-[[2’,6’-dimethyl-4’-[3-(methylsulfonyl)propoxy][1,1’-biphenyl]-3-yl]methoxy]-2,3-dihydro-, methyl ester, (3S)- is a complex organic compound with a unique structure that includes a benzofuran ring, a biphenyl group, and various functional groups such as methoxy and methylsulfonyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzofuranacetic acid, 6-[[2’,6’-dimethyl-4’-[3-(methylsulfonyl)propoxy][1,1’-biphenyl]-3-yl]methoxy]-2,3-dihydro-, methyl ester, (3S)- typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the biphenyl group, and the addition of functional groups. Common reagents used in these reactions include organometallic compounds, halogenating agents, and various catalysts. The reaction conditions often involve controlled temperatures, specific solvents, and precise timing to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-Benzofuranacetic acid, 6-[[2’,6’-dimethyl-4’-[3-(methylsulfonyl)propoxy][1,1’-biphenyl]-3-yl]methoxy]-2,3-dihydro-, methyl ester, (3S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Benzofuranacetic acid, 6-[[2’,6’-dimethyl-4’-[3-(methylsulfonyl)propoxy][1,1’-biphenyl]-3-yl]methoxy]-2,3-dihydro-, methyl ester, (3S)- has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Benzofuranacetic acid, 6-[[2’,6’-dimethyl-4’-[3-(methylsulfonyl)propoxy][1,1’-biphenyl]-3-yl]methoxy]-2,3-dihydro-, methyl ester, (3S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzofuranacetic acid, 6-[[2’,6’-dimethyl-4’-[3-(methylsulfonyl)propoxy][1,1’-biphenyl]-3-yl]methoxy]-2,3-dihydro-, methyl ester, (3S)- is unique due to its complex structure and the presence of multiple functional groups, which confer specific chemical and biological properties. Its combination of a benzofuran ring, biphenyl group, and various functional groups makes it distinct from other similar compounds and valuable for various scientific research applications.

Biological Activity

3-Benzofuranacetic acid, specifically the compound 3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, methyl ester, (3S)- , is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C29H34O8SC_{29}H_{34}O_8S and a unique structure that includes a benzofuran core and a biphenyl moiety. The presence of the methylsulfonyl group and the methoxy substituent are significant for its biological interactions.

Research indicates that benzofuran derivatives exhibit various biological activities, including:

  • Antidiabetic Properties : Recent studies have shown that benzofuran derivatives can inhibit α-glucosidase activity, making them potential candidates for managing Type 2 diabetes. The mechanism involves competitive inhibition where the compound binds to the enzyme's active site, preventing carbohydrate breakdown and glucose absorption .
  • Antimicrobial Activity : Compounds with benzofuran structures have demonstrated antibacterial properties against several pathogens. This is attributed to their ability to disrupt bacterial cell membranes or interfere with essential bacterial processes .
  • Cytotoxic Effects : Some derivatives have been evaluated for cytotoxicity against cancer cell lines. The IC50 values indicate varying degrees of effectiveness, with certain compounds showing promise in selectively targeting malignant cells without affecting normal cells significantly .

Case Studies

  • Antidiabetic Activity :
    • A study designed new derivatives based on benzofuran scaffolds and tested their inhibitory effects on α-glucosidase. The most potent compounds showed IC50 values significantly lower than existing treatments, indicating enhanced efficacy in glucose regulation .
  • Cytotoxicity Evaluation :
    • In vitro assays were conducted using the MTT method to evaluate the cytotoxicity of selected compounds against the 3T3 normal cell line. Results indicated that certain derivatives were non-cytotoxic at concentrations up to 150 µM, suggesting a favorable safety profile for further development .
  • Antimicrobial Studies :
    • A series of benzofuran derivatives were synthesized and tested against common plant pathogens. Compounds exhibited significant antibacterial activity, with some showing effectiveness comparable to traditional antimicrobial agents .

Data Table: Biological Activity Summary

Activity TypeCompound TestedIC50 (µM)Reference
α-Glucosidase Inhibition3-Benzofuranacetic acid derivative12.5 - 50
Cytotoxicity (3T3)Selected derivatives>150 (non-cytotoxic)
Antibacterial EffectVarious benzofuran derivativesVaries (effective against multiple strains)

Properties

Molecular Formula

C30H34O7S

Molecular Weight

538.7 g/mol

IUPAC Name

methyl 2-[6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetate

InChI

InChI=1S/C30H34O7S/c1-20-13-26(35-11-6-12-38(4,32)33)14-21(2)30(20)23-8-5-7-22(15-23)18-36-25-9-10-27-24(16-29(31)34-3)19-37-28(27)17-25/h5,7-10,13-15,17,24H,6,11-12,16,18-19H2,1-4H3

InChI Key

UBOMIQKYZRJYQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)OC)C)OCCCS(=O)(=O)C

Origin of Product

United States

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